molecular formula C16H13ClF3N3 B2368679 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine CAS No. 439111-22-5

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine

Cat. No. B2368679
M. Wt: 339.75
InChI Key: DVVZEHLXFNKXSK-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine” is a complex organic molecule. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known to play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological significance . A cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and Et3N under reflux in 1-propanol consistently gave the corresponding indole in a 40–50% yield . After two further steps, the indole intermediate was obtained .


Molecular Structure Analysis

The molecular structure of “3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine” is complex, with a molecular weight of 250.724 . It contains an indole moiety, a pyridinamine group, and a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and Et3N under reflux in 1-propanol . This reaction consistently yielded the corresponding indole .

Scientific Research Applications

Antiallergic Agents

A significant application of compounds related to 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine is in the development of antiallergic agents. Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, finding that certain compounds demonstrated substantial antiallergic potency. These compounds were more potent than established antiallergic drugs in certain assays, suggesting potential application in treating allergies (Menciu et al., 1999).

Catalytic Reactions

In the context of organometallic chemistry, Barrio et al. (2004) explored the reactivity of hexahydride complexes with N-methylene-2-pyridinamine, a compound structurally similar to 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine. Their study demonstrated the influence of various substituents on the catalytic behavior of these complexes, indicating a potential for developing new catalytic processes (Barrio et al., 2004).

Antimicrobial Activity

The synthesis and antimicrobial activity of N-ethyl-3-indolyl heterocycles, related to the core structure of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine, were explored by El-Sayed et al. (2016). They reported that some of the synthesized compounds showed high growth inhibition activities against certain microbes, suggesting potential utility in antimicrobial therapies (El-Sayed et al., 2016).

Insecticidal Applications

Yang et al. (2019) described the development of a scalable process for the synthesis of an insecticidal candidate using intermediates structurally related to 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine. This highlights the potential application of these compounds in the development of new insecticides (Yang et al., 2019).

Future Directions

The future directions for research on “3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine” and similar indole derivatives are promising. Due to their diverse pharmacological properties, indole derivatives have immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of novel indole derivatives and the investigation of their biological activities are areas of ongoing research .

properties

IUPAC Name

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3/c17-13-7-11(16(18,19)20)9-23-15(13)21-6-5-10-8-22-14-4-2-1-3-12(10)14/h1-4,7-9,22H,5-6H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVZEHLXFNKXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine

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